molecular formula C23H20ClFN4OS B2844496 (4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852133-87-0

(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No. B2844496
M. Wt: 454.95
InChI Key: BUAZNNBFOBOXIZ-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and ESI-HRMS .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Studies have explored the molecular interactions of similar compounds with biological receptors, highlighting their potential as pharmacological agents. For instance, research into compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has provided insights into their antagonistic activity on cannabinoid receptors, suggesting a basis for the development of receptor-targeted drugs (Shim et al., 2002).

Anticancer and Antituberculosis Studies

There has been significant interest in synthesizing derivatives of related compounds to evaluate their anticancer and antituberculosis activities. For example, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown promising in vitro activity against certain cancer cell lines and tuberculosis bacteria, indicating potential therapeutic applications (Mallikarjuna et al., 2014).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds with similar frameworks has been conducted to understand their chemical behavior and enhance their biological activities. Novel synthetic approaches have been developed for creating azole-containing piperazine derivatives, which have been evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating the versatility of these compounds in drug discovery (Gan et al., 2010).

Antimicrobial Activity

The antimicrobial activities of synthesized derivatives have been a focus of recent studies, with some compounds exhibiting significant efficacy against various bacterial and fungal strains. This highlights the potential of (4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone and its derivatives in contributing to the development of new antimicrobial agents (Patel et al., 2011).

Conformational Studies and Logic Gates

Furthermore, conformational studies and applications in creating solvent-polarity reconfigurable fluorescent logic gates have been explored. These studies contribute to understanding the compound's physical properties and potential applications in material science and nanotechnology (Gauci & Magri, 2022).

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4OS/c1-15-21(31-23-26-20(14-29(15)23)16-5-7-18(25)8-6-16)22(30)28-11-9-27(10-12-28)19-4-2-3-17(24)13-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAZNNBFOBOXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

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